molecular formula C7H8ClNO2 B11790592 Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate

Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B11790592
M. Wt: 173.60 g/mol
InChI Key: BMFZEADLZBHSHT-UHFFFAOYSA-N
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Description

Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C6H6ClNO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1H-pyrrole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

methyl 3-chloro-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C7H8ClNO2/c1-9-4-3-5(8)6(9)7(10)11-2/h3-4H,1-2H3

InChI Key

BMFZEADLZBHSHT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1C(=O)OC)Cl

Origin of Product

United States

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